1-[(1S,5R)-6-(2,5-dimethylthiophen-3-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone
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Overview
Description
1-[(1S,5R)-6-(2,5-dimethylthiophen-3-yl)sulfonyl-3,6-diazabicyclo[322]nonan-3-yl]ethanone is a complex organic compound characterized by its unique bicyclic structure and the presence of a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,5R)-6-(2,5-dimethylthiophen-3-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of 1,2-dimethylthiophene with oxalyl chloride in the presence of metal chlorides such as AlCl3 or TiCl4 . This reaction forms the intermediate 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione, which is then further modified to introduce the sulfonyl and diazabicyclo groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(1S,5R)-6-(2,5-dimethylthiophen-3-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-[(1S,5R)-6-(2,5-dimethylthiophen-3-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1S,5R)-6-(2,5-dimethylthiophen-3-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The diazabicyclo structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-acetylthiophene: Shares the thiophene ring structure but lacks the sulfonyl and diazabicyclo groups.
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: An intermediate in the synthesis of the target compound.
Uniqueness
1-[(1S,5R)-6-(2,5-dimethylthiophen-3-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone is unique due to its combination of a sulfonyl group and a diazabicyclo structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(1S,5R)-6-(2,5-dimethylthiophen-3-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-10-6-15(11(2)21-10)22(19,20)17-8-13-4-5-14(17)9-16(7-13)12(3)18/h6,13-14H,4-5,7-9H2,1-3H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPSGFGCBIJNLN-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CC3CCC2CN(C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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